tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate
CAS No.:
Cat. No.: VC15789691
Molecular Formula: C14H19FN2O3
Molecular Weight: 282.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19FN2O3 |
|---|---|
| Molecular Weight | 282.31 g/mol |
| IUPAC Name | tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate |
| Standard InChI | InChI=1S/C14H19FN2O3/c1-9-7-10(5-6-11(9)15)12(17-19)8-16-13(18)20-14(2,3)4/h5-7,19H,8H2,1-4H3,(H,16,18)/b17-12- |
| Standard InChI Key | PHEPOYMRYTVOJG-ATVHPVEESA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)/C(=N\O)/CNC(=O)OC(C)(C)C)F |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=NO)CNC(=O)OC(C)(C)C)F |
Introduction
Key Findings
tert-Butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate (CAS: 192658-20-1) is a carbamate derivative with notable structural and functional features. Its molecular formula, C₁₄H₁₉FN₂O₃, and molecular weight of 282.31 g/mol underscore its utility as a synthetic intermediate in pharmaceutical research . The compound’s E-configuration at the hydroxyimino group and tert-butyl carbamate moiety make it a versatile scaffold for drug discovery and chemical synthesis .
Structural and Chemical Properties
Molecular Architecture
The compound features:
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A tert-butyl carbamate group (–OC(O)NH–C(CH₃)₃) for enhanced stability and solubility.
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A (2E)-2-hydroxyiminoethyl chain (–CH=N–O–) with stereochemical specificity.
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A 4-fluoro-3-methylphenyl aromatic ring, contributing to hydrophobic interactions and electronic effects .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate |
| Molecular Formula | C₁₄H₁₉FN₂O₃ |
| Molecular Weight | 282.31 g/mol |
| SMILES | CC1=C(C=CC(=C1)/C(=N\O)/CNC(=O)OC(C)(C)C)F |
| InChI Key | PHEPOYMRYTVOJG-ATVHPVEESA-N |
Physicochemical Characteristics
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate and hydroxyimino groups .
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Stability: Stable at room temperature but sensitive to strong acids/bases, which may cleave the carbamate bond .
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Stereochemistry: The E-isomer is stabilized by intramolecular hydrogen bonding between the hydroxyimino and carbamate groups .
Synthesis and Reactivity
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Imine Formation | 4-Fluoro-3-methylbenzaldehyde + Hydroxylamine |
| 2 | Carbamate Coupling | Boc anhydride, Base (e.g., DMAP) |
| 3 | Purification | Column chromatography |
Reactivity Profile
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Nucleophilic Attack: The carbamate’s carbonyl group is susceptible to nucleophiles (e.g., amines, alcohols).
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Hydrolysis: Acidic or basic conditions cleave the carbamate to release tert-butanol and the parent amine .
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Coordination Chemistry: The hydroxyimino group may act as a ligand for metal ions, as seen in zinc complexes .
| Compound Class | Target | Application |
|---|---|---|
| Aryl Carbamates | Cholinesterases | Neurodegenerative diseases |
| This Compound | Enzymes/Receptors* | Anticancer/antiviral* |
*Hypothetical, based on structural analogs .
Therapeutic Applications
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Anticancer Agents: The fluoro and methyl groups may enhance interactions with kinase active sites .
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Antiviral Prodrugs: Carbamates improve bioavailability by delaying metabolism .
Industrial and Research Applications
Pharmaceutical Intermediates
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Edoxaban Synthesis: Similar tert-butyl carbamates are intermediates in anticoagulant production .
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Prodrug Design: The Boc group masks amines, enabling controlled release in vivo .
Material Science
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Metal-Organic Frameworks (MOFs): Hydroxyimino groups coordinate with metals for catalytic applications .
Future Directions
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Stereoselective Synthesis: Optimize E/Z isomer ratios for targeted activity.
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Structure-Activity Relationships (SAR): Modify the phenyl ring to enhance potency.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.
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